Androgen receptor antagonist 7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H35FN2O |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(1S,2S,10S,13R,14S,17S,18S)-6-(4-fluorophenyl)-2,5,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol |
InChI |
InChI=1S/C27H35FN2O/c1-16-21-15-27(3)17(14-24(21)29-30(16)19-7-5-18(28)6-8-19)4-9-20-22-10-11-25(31)26(22,2)13-12-23(20)27/h5-8,17,20,22-23,25,31H,4,9-15H2,1-3H3/t17-,20-,22-,23-,25-,26-,27-/m0/s1 |
InChI Key |
NSUPQZRHRUHVPB-NYKSWYAJSA-N |
Isomeric SMILES |
CC1=C2C[C@]3([C@@H](CC[C@@H]4[C@@H]3CC[C@]5([C@H]4CC[C@@H]5O)C)CC2=NN1C6=CC=C(C=C6)F)C |
Canonical SMILES |
CC1=C2CC3(C(CCC4C3CCC5(C4CCC5O)C)CC2=NN1C6=CC=C(C=C6)F)C |
Origin of Product |
United States |
Molecular and Structural Determinants of Androgen Receptor Function
Androgen Receptor Domain Architecture
The androgen receptor protein is composed of three principal functional domains: the N-terminal domain (NTD), the DNA-binding domain (DBD), and the C-terminal ligand-binding domain (LBD). These domains are connected by a flexible hinge region, and together they orchestrate the receptor's activity, from ligand binding and nuclear translocation to chromatin interaction and transcriptional regulation.
| Domain | Primary Function | Key Structural Features |
|---|---|---|
| N-Terminal Domain (NTD) | Transcriptional Activation (AF-1) | Intrinsically disordered, contains Activation Function-1 (AF-1) with Tau-1 and Tau-5 regions. |
| DNA-Binding Domain (DBD) | Binds to specific DNA sequences (AREs) | Highly conserved, two zinc-finger motifs. |
| Ligand-Binding Domain (LBD) | Binds androgens (e.g., DHT, testosterone) | Globular structure, contains ligand-dependent Activation Function-2 (AF-2). |
| Hinge Region (HR) | Connects DBD and LBD, nuclear localization | Flexible linker, contains a nuclear localization signal (NLS). |
N-Terminal Domain (NTD) and Transactivation Function
The N-terminal domain (NTD) of the androgen receptor is its largest and most variable region. It functions as a potent, ligand-independent transcriptional activation hub, containing the crucial Activation Function-1 (AF-1). Unlike the more structured DBD and LBD, the NTD is largely intrinsically disordered, meaning it lacks a stable three-dimensional structure. This structural plasticity is critical for its function, allowing it to interact with a multitude of co-regulatory proteins and the basal transcription machinery.
Research has shown that the transactivation function of the AR is heavily reliant on the AF-1 region within the NTD. Studies using protein-protein interaction assays have demonstrated that a segment of the AR's N-terminus (specifically amino acids 142-485) can selectively bind to general transcription factors such as TFIIF and the TATA-box-binding protein (TBP). This direct interaction is believed to be a key mechanism through which the AR recruits the transcriptional machinery to target genes, thereby initiating gene expression. The NTD also contains specific motifs, like the 23FQNLF27 motif, which is involved in a crucial intramolecular interaction with the LBD, further stabilizing the active conformation of the receptor.
DNA-Binding Domain (DBD) and Chromatin Interactions
The DNA-binding domain (DBD) is the most highly conserved domain among all steroid hormone receptors. Its primary role is to recognize and bind to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes. The structure of the AR-DBD is characterized by two zinc-finger motifs, where zinc ions coordinate with cysteine residues to create a stable structure essential for DNA binding. The first zinc finger contains a sequence called the "P-box," which directly interacts with the nucleotides of the ARE, determining binding specificity.
Upon activation, the AR translocates to the nucleus and binds to chromatin. The interaction of the AR-DBD with AREs is a critical step for modulating gene transcription. Studies combining Chromatin Immunoprecipitation with sequencing (ChIP-seq) have mapped AR binding sites across the genome in various prostate cancer stages, revealing thousands of interaction points. The binding of the AR to chromatin is not solely dependent on the DBD; it can be stabilized by other domains, particularly the LBD, and is influenced by the accessibility of the chromatin, which can be altered by co-regulatory proteins that remodel the chromatin structure.
Ligand-Binding Domain (LBD) and Ligand Recognition
The ligand-binding domain (LBD), located at the C-terminus of the receptor, is responsible for recognizing and binding androgens. This binding event is the canonical trigger for AR activation. The natural high-affinity ligand for the AR is dihydrotestosterone (B1667394) (DHT). The binding of a ligand induces a significant conformational change in the LBD, creating a stable, globular structure. This change is crucial as it facilitates the dissociation of heat shock proteins, promotes the interaction between the N-terminal and C-terminal domains (N/C interaction), and creates a binding surface for coactivator proteins.
The LBD contains a ligand-dependent activation function known as AF-2. The AF-2 surface is the primary site for the recruitment of coactivators, which often possess an LXXLL motif that docks into a hydrophobic groove on the LBD. Interestingly, the AR LBD can also bind FXXLF motifs, which are found within the AR's own NTD and in specific cofactors. Dimerization of the LBD is also considered crucial for the receptor's full transcriptional activity, as disrupting this interface has been shown to impair DNA binding and androgen-regulated gene expression.
Hinge Region Dynamics
Initially viewed as a simple flexible linker between the DBD and LBD, the hinge region is now recognized as a critical multifunctional domain. It plays a central role in several aspects of AR function. One of its most well-defined roles is mediating the nuclear import of the receptor. The hinge region contains a bipartite nuclear localization signal (NLS), a sequence rich in basic amino acids (like the 629RKLKK633 motif) that is recognized by the nuclear import machinery, specifically importin-α.
Beyond nuclear translocation, this motif within the hinge region is involved in optimizing DNA binding, modulating transactivation potential, and influencing the receptor's mobility within the nucleus. The hinge region is also a hotspot for post-translational modifications, including acetylation, ubiquitylation, and methylation, which can fine-tune AR activity and stability. For instance, acetylation of key lysine (B10760008) residues (K630, K632, K633) within the NLS can regulate transcriptional activity and co-regulator binding.
Androgen Receptor Signaling Pathways
Ligand-Dependent Nuclear Translocation and Transcriptional Activation
The classical pathway of AR signaling begins with androgens diffusing into the cell and binding to the AR, which resides in the cytoplasm in an inactive state, complexed with chaperone proteins like Hsp90. Ligand binding triggers a conformational change that causes the AR to dissociate from these chaperones. This "activated" receptor then rapidly translocates into the nucleus. This nuclear import is an active process facilitated by the interaction of the AR's NLS in the hinge region with the importin protein family. The actin-binding protein filamin has also been implicated as an important molecule in facilitating the movement of the AR from the cytoplasm to the nucleus.
Androgen Response Element (ARE) Binding and Gene Regulation
The androgen receptor's primary role as a transcription factor is mediated by its direct interaction with specific DNA sequences known as androgen response elements (AREs). Upon activation by androgens, the AR translocates from the cytoplasm to the nucleus, where it dimerizes and binds to these AREs located in the regulatory regions of target genes. The consensus ARE motif is characterized by two hexameric half-sites, often arranged as inverted repeats with a three-base-pair spacer, which the AR's DNA-binding domain (DBD) recognizes and interacts with.
The binding of the AR to AREs initiates the regulation of gene transcription, a process that can lead to either the activation or repression of specific genes. This regulation is critical for the development and maintenance of the male sexual phenotype. The location and sequence of AREs can vary significantly among different target genes, and they can be found in promoter regions, enhancers, and even within exons. The variability in ARE sequences and their genomic locations contributes to the diverse and tissue-specific transcriptional programs regulated by the AR.
Coactivator and Corepressor Recruitment
The transcriptional activity of the androgen receptor is further modulated by the recruitment of coactivator and corepressor proteins. After binding to DNA, the AR can recruit a host of over 200 proteins that either enhance (coactivators) or suppress (corepressors) its ability to activate transcription.
Coactivators are recruited to the AR and facilitate transcription by modifying chromatin structure, making the DNA more accessible to the basal transcription machinery, or by stabilizing the pre-initiation complex. A key interaction occurs through specific motifs, such as LxxLL and FxxLF-like motifs, found in a subset of coactivators that bind to a specialized coactivator binding groove in the AR's ligand-binding domain (LBD). The unique conformation of the AR's coactivator binding pocket shows a preference for FxxLF-like motifs, which is believed to contribute to the selective recruitment of coactivators and the regulation of specific sets of target genes. The p160 family of coactivators, including SRC-1, and general coactivators like CBP/p300, which possess histone acetyltransferase (HAT) activity, are crucial in this process.
Corepressors , on the other hand, inhibit AR function through various mechanisms. Some corepressors, such as NCoR and SMRT, directly compete with coactivators for binding to the AR. They can be recruited to the AR, particularly in the presence of antagonists, and actively repress transcription by recruiting chromatin-modifying enzymes like histone deacetylases (HDACs). Other corepressors can inhibit AR activity by disrupting AR-chromatin association, preventing its nuclear translocation, or modulating the interaction between the N-terminal and C-terminal domains of the AR.
Androgen Receptor Splice Variants
A significant mechanism of altered AR signaling, especially in the context of CRPC, is the expression of androgen receptor splice variants (AR-Vs). These variants often lack the LBD, rendering them insensitive to androgen deprivation therapies.
Characterization of Truncated Isoforms (e.g., Androgen Receptor Variant 7 (AR-V7))
Androgen Receptor Variant 7 (AR-V7) is one of the most frequently expressed and clinically relevant AR splice variants. Structurally, AR-V7 is a truncated isoform of the full-length AR (AR-FL). It retains the N-terminal domain (NTD) and the DNA-binding domain (DBD), which are encoded by exons 1, 2, and 3 of the AR gene. However, it lacks the LBD due to a splicing event that joins exon 3 to a cryptic exon (CE3) located in intron 3. This results in a protein with a unique 16-amino acid C-terminal sequence. The absence of the LBD is a critical feature, as this is the target for most androgen deprivation therapies. Another key structural difference is the absence of the hinge region in AR-V7, which is present in other variants like ARv567es and is important for nuclear localization and activity.
| Domain | AR-FL | AR-V7 | Reference |
|---|---|---|---|
| N-Terminal Domain (NTD) | Present | Present | |
| DNA-Binding Domain (DBD) | Present | Present | |
| Hinge Region | Present | Absent | |
| Ligand-Binding Domain (LBD) | Present | Absent | |
| C-Terminal Sequence | Encoded by exons 4-8 | Unique 16-amino acid sequence from cryptic exon 3 |
Ligand-Independent Constitutive Activity of Androgen Receptor Variants
A hallmark of AR-V7 and other similar variants is their ability to be constitutively active, meaning they can activate gene transcription in the absence of androgens. This ligand-independent activity is a direct consequence of the missing LBD, which normally keeps the full-length AR in an inactive state in the absence of androgens. AR-V7 can translocate to the nucleus and bind to AREs to drive the expression of target genes without the need for androgen binding.
Studies have shown that AR-V7 can form homodimers and heterodimers with other AR variants and with AR-FL. While AR-V7/AR-FL heterodimerization can occur, research indicates that AR-V7 can function independently of its interaction with AR-FL to drive gene transcription. This constitutive activity allows cancer cells to bypass androgen-deprivation therapies and continue to proliferate. Some research suggests that while AR-Vs can promote castration-resistant growth, this effect might still be mediated through AR-FL, as antiandrogens targeting the LBD can block this growth. However, other studies have demonstrated that AR-V7 can drive a transcriptional program independently.
Differential Transcriptional Programs of Androgen Receptor Variants
While AR-V7 can regulate a set of genes that overlaps with the transcriptional program of AR-FL, it also activates a distinct set of target genes. This differential gene regulation is attributed to several factors, including the unique structure of AR-V7 and its interactions with different coregulators.
Research has shown that the transcriptional programs of AR-V7 are cell-context dependent, leading to a diversity of regulated genes across different cancer cells and patient tissues. The pioneer factor HoxB13 has been identified as a key regulator that governs the diverse cistromes of AR-V7. AR-V7 has been shown to uniquely access AREs in compact chromatin regions, which are not accessible to AR-FL, thereby activating a distinct transcriptional program that can promote metastasis.
Studies comparing the gene expression profiles induced by AR-V7 and AR-FL have identified genes specifically regulated by the variant. For example, some genes co-regulated by FOXA1 show distinct activities in the presence of AR versus AR-V7. The loss of the LBD in AR-V7 appears to be sufficient to cause these differences in target gene regulation. In some cellular contexts, AR-V7 has been observed to primarily repress gene expression, modulating transcripts involved in immune function and cell movement, a program distinct from the cell cycle-associated transcripts regulated by AR-V7 in prostate cancer cells.
| Gene | Regulation by AR-FL (with androgen) | Regulation by AR-V7 (ligand-independent) | Reference |
|---|---|---|---|
| PSA (KLK3) | Upregulated | Upregulated (sometimes to a lesser extent) | |
| TMPRSS2 | Upregulated | Upregulated (sometimes less effective than AR-FL) | |
| EDN2 | Not induced | Significantly upregulated | |
| ETS2 | Not induced | Significantly upregulated |
Based on a comprehensive review of scientific literature, the term "Androgen receptor antagonist 7" does not refer to a specific, formally named chemical compound. The search results indicate that this term is ambiguous and points to several different entities depending on the context of the research, none of which are a distinct molecule with the name "this compound."
For instance, scientific papers may refer to a "compound 7" within a list of molecules being investigated in a particular study. This designation is a generic placeholder for that specific research and not a universally recognized name.
Another potential source of confusion is the term "AR-V7." This refers to Androgen Receptor Splice Variant 7, which is a truncated form of the androgen receptor protein that lacks the ligand-binding domain. This variant is implicated in resistance to certain cancer therapies but is a component of the receptor itself, not an external antagonist molecule that binds to it.
Additionally, research on engineered repressors of the androgen receptor has produced molecules with complex names, such as MAD7-35-AR1-54, which are designed to inhibit receptor activity but are not classified as "this compound."
Due to the absence of a specific, identifiable chemical compound named "this compound" in the available scientific literature, it is not possible to generate an article that adheres to the provided outline, which is structured for a detailed analysis of a single chemical entity. The information required to populate the sections on mechanisms of action, such as ligand-binding domain and N-terminal domain antagonism, is contingent on the existence of a specific molecule with established research findings.
Mechanisms of Androgen Receptor Antagonism
N-Terminal Domain (NTD) Targeted Antagonism
Disruption of Intramolecular N/C-Terminal Interactions
A key aspect of androgen receptor activation is a conformational change that facilitates an interaction between its N-terminal domain (NTD) and its C-terminal ligand-binding domain (LBD). This "N/C interaction" is crucial for the stabilization of the active receptor and for its full transcriptional activity. Some androgen receptor antagonists exert their inhibitory effect by specifically disrupting this critical intramolecular communication.
Upon agonist (activating ligand) binding, the AR undergoes a conformational shift that creates a binding surface on the LBD for the FQNLF motif located in the NTD. This interaction is essential for stabilizing the binding of the agonist and for the recruitment of coactivator proteins, which are necessary for gene transcription. Antagonists, by binding to the LBD, can induce a different conformational change that prevents the formation of a functional N/C interaction surface. For example, the first-generation antagonist Bicalutamide (B1683754) has been shown to disrupt this interaction.
Furthermore, compounds have been developed to specifically target the NTD to prevent this interaction. For instance, niphatenones are natural products that have been shown to inhibit the N/C interaction, contributing to their antagonistic effect on the AR. By preventing this crucial intramolecular "handshake," these antagonists effectively destabilize the active conformation of the receptor, leading to a reduction in its transcriptional output.
DNA-Binding Domain (DBD) Targeted Antagonism
The ultimate function of the activated androgen receptor is to bind to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes. This binding is a prerequisite for regulating gene expression. A sophisticated class of antagonists functions by directly targeting the DNA-binding domain (DBD) of the AR, thereby preventing the receptor from engaging with the genome. This mechanism offers a distinct advantage as it can potentially inhibit the activity of AR splice variants that lack the ligand-binding domain and are a source of resistance to traditional therapies.
Some antagonists are designed to physically obstruct the interaction between the AR's DBD and the AREs on the DNA. These molecules can bind to surface pockets on the DBD that are critical for its interaction with DNA. For example, research has identified small molecules that selectively bind to a pocket on the AR-DBD, effectively blocking the transcriptional activity of both the full-length AR and its splice variants. The inhibition of DNA binding by these compounds has been confirmed by demonstrating a loss of inhibition when the amino acid residues involved in the drug's interaction are mutated.
Pyrvinium (B1237680) is another example of a small molecule that has been identified as an inhibitor of the AR DBD. Mechanistic studies have shown that it directly interferes with the AR's ability to bind to DNA. This direct blockade of the receptor's access to its genomic targets is a powerful method of antagonism.
Beyond directly blocking the DBD, another strategy is to interfere with the receptor's ability to occupy the AREs. This can be achieved by molecules that bind to the DNA sequence of the ARE itself, preventing the AR from recognizing and binding to its target site. Sequence-specific DNA-binding polyamides have been designed to target the consensus ARE sequence. These molecules have been shown to bind to the ARE within the prostate-specific antigen (PSA) promoter, leading to a reduction in AR occupancy at both the promoter and enhancer regions. This, in turn, inhibits the androgen-induced expression of PSA and other AR-regulated genes. The effectiveness of this approach has been shown to be comparable to that of traditional antiandrogens like bicalutamide.
Furthermore, some non-competitive inhibitors, such as harmol (B1672944) hydrochloride, have been shown to block the occupancy of the AR on the DNA, contributing to their antagonistic effects. This interference with the receptor's ability to reside on its target DNA sequences effectively silences the downstream gene expression programs.
Non-Competitive and Allosteric Modulations
Non-competitive and allosteric modulation represent more nuanced approaches to inhibiting androgen receptor function. Instead of directly competing with androgens for the same binding site, these modulators bind to different sites on the receptor, known as allosteric sites. This binding event triggers a conformational change that alters the receptor's activity, often in an inhibitory manner. This can be a particularly effective strategy to overcome resistance mechanisms that involve mutations in the ligand-binding pocket.
The term "Conjugate 7" likely refers to a specific compound described within a particular research context, and without that specific context, a detailed analysis is challenging. However, the concept of using conjugates to achieve non-competitive antagonism of the AR is an active area of research. For instance, one study describes a cyclic divalent ethisterone (B1671409) conjugate, which can be considered a representative example of this class of molecules.
This cyclic conjugate was found to act through a non-competitive mechanism. Unlike competitive antagonists, it did not prevent the binding of the natural androgen to the AR's ligand-binding domain. However, it still effectively induced cell-cycle arrest. Interestingly, this conjugate promoted the translocation of the AR to the nucleus, a step usually associated with receptor activation. Despite this, it was able to modulate the expression of AR-regulated genes in a distinct manner compared to a similar linear conjugate that acted competitively. This suggests that while it allows the initial steps of AR activation to occur, it ultimately interferes with the receptor's ability to effectively regulate its target genes, likely through an allosteric mechanism that alters the receptor's interaction with other necessary proteins.
Allosteric regulation is a fundamental mechanism for controlling protein function, and the androgen receptor is no exception. Several allosteric sites have been identified on the AR, including the activation function-2 (AF-2) and binding function-3 (BF-3) surfaces. Small molecules that bind to these sites can modulate AR activity without directly interfering with androgen binding.
Binding of an agonist or antagonist to the ligand-binding domain induces distinct allosteric changes throughout the receptor. Agonists tend to increase the flexibility of certain regions, such as helix-12 and the AF-2 site, which facilitates the binding of coactivators. In contrast, some antagonists can stabilize the receptor in an inactive conformation.
Selective androgen receptor modulators (SARMs) provide a clear example of allosteric regulation. Depending on the cellular context, SARMs can act as either agonists or antagonists. Their binding to the AR can lead to the recruitment of either co-repressor or co-activator complexes, and this balance can be influenced by other signaling pathways in the cell. This differential recruitment of co-regulators is a direct consequence of the specific allosteric conformation induced by the SARM, which dictates which protein partners the receptor can effectively interact with. This highlights the intricate and tunable nature of allosteric regulation in controlling androgen receptor activity.
Androgen Receptor Degradation Strategies
The primary mechanism for controlled protein degradation within cells is the ubiquitin-proteasome system (UPS). This intricate cellular machinery identifies and tags proteins for destruction. The process involves a series of enzymes that attach a small protein called ubiquitin to the target protein, marking it for degradation by a large protein complex known as the 26S proteasome. Strategies that harness the UPS to specifically target the AR for degradation represent a novel and powerful therapeutic approach.
Proteolysis Targeting Chimeras (PROTACs) are innovative bifunctional molecules designed to hijack the body's own UPS to selectively destroy target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (in this case, the AR), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two parts. By bringing the AR and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin molecules to the AR, marking it for degradation by the proteasome. This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple AR proteins, making it a highly efficient process.
A significant advantage of PROTACs is their ability to overcome resistance mechanisms that plague traditional AR inhibitors. These resistance mechanisms often involve mutations in the AR gene or the expression of AR splice variants that lack the ligand-binding domain (LBD), the target of many conventional drugs.
Several AR-targeting PROTACs have been developed and have shown considerable promise in preclinical and clinical studies.
ARV-110 (Bavdegalutamide): This first-in-class, orally bioavailable AR PROTAC has advanced to Phase II clinical trials. ARV-110 has demonstrated the ability to effectively degrade the AR protein and has shown clinical activity in patients with metastatic castration-resistant prostate cancer (mCRPC), particularly in those with specific AR mutations like T878 and H875. It utilizes a cereblon (CRBN) E3 ligase ligand to induce AR degradation. Preclinical data showed that ARV-110 robustly degrades AR with a half-maximal degradation concentration (DC50) of approximately 1 nM and inhibits tumor growth in various prostate cancer models.
ARCC-4: This PROTAC, a derivative of the AR antagonist enzalutamide (B1683756), has been shown to be a potent AR degrader, capable of degrading about 95% of cellular AR. It effectively degrades clinically relevant AR point mutants and maintains its activity even in high androgen environments, outperforming enzalutamide in cellular models of drug resistance.
ARD-69 and ARD-61: ARD-69 has demonstrated potent inhibition of cell growth, proving to be over 100 times more effective than enzalutamide. ARD-61 is another potent AR degrader whose mechanism has been extensively studied.
ITRI-90: This PROTAC targets the N-terminal domain (NTD) of the AR, which is present in both full-length AR and its splice variants. By targeting the NTD, ITRI-90 can effectively degrade both forms of the receptor, offering a strategy to overcome resistance mediated by LBD-truncated variants.
MTX-23: This PROTAC also targets the AR's DNA binding domain (DBD), enabling the degradation of the AR-V7 splice variant, a common driver of resistance.
Medicinal Chemistry and Drug Discovery of Androgen Receptor Antagonists
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For androgen receptor antagonists, these studies have been instrumental in identifying key features necessary for potent and selective inhibition of the AR.
The development of non-steroidal androgen receptor antagonists has revealed several key structural motifs that are crucial for their antagonistic potency. Early non-steroidal antagonists like flutamide (B1673489) established the importance of an electron-deficient aromatic ring. This feature is often a nitro- or cyano-substituted phenyl ring, which is essential for high-affinity binding to the androgen receptor's ligand-binding pocket (LBP).
Further studies have shown that a common scaffold for many potent AR antagonists consists of a diaryl system connected by a linker. For instance, in the development of second-generation antagonists like enzalutamide (B1683756), a thiohydantoin core serves as a key structural motif. The SAR studies around this scaffold have demonstrated that the nature and substitution pattern of the aromatic rings, as well as the linker, significantly influence the antagonistic activity. For example, the presence of specific substituents on the phenyl rings can enhance binding affinity and prevent the conformational changes in the AR that are required for its activation.
A general pharmacophore model for non-steroidal AR antagonists includes:
An aromatic ring with an electron-withdrawing group (e.g., -NO2, -CN).
A second aromatic or heteroaromatic ring.
A linker connecting the two ring systems, which can vary in composition and length.
A chiral center, often bearing a hydroxyl or other hydrogen-bonding group, which can form critical interactions within the LBP.
Table 1: Impact of Structural Modifications on Antagonistic Activity An interactive data table is available below:
| Structural Modification | Effect on Antagonistic Potency | Reference Compound Example |
|---|---|---|
| Introduction of electron-withdrawing group on phenyl ring | Generally increases potency | Flutamide |
| Variation of the linker between aromatic rings | Can optimize binding and pharmacokinetic properties | Bicalutamide (B1683754) |
| Introduction of a thiohydantoin core | Leads to high-affinity antagonists | Enzalutamide |
| Substitution on the second aromatic ring | Can enhance selectivity and potency | Apalutamide (B1683753) |
Stereochemistry plays a critical role in the interaction between a ligand and its receptor. For androgen receptor antagonists, the spatial arrangement of atoms can dramatically affect binding affinity and whether the compound acts as an agonist or an antagonist.
Many non-steroidal AR antagonists possess a chiral center. For example, in the case of bicalutamide, the (R)-enantiomer is a more potent antagonist than the (S)-enantiomer. This difference in activity is attributed to the specific orientation of the hydroxyl group on the chiral center. The hydroxyl group of the (R)-enantiomer can form a crucial hydrogen bond with a specific amino acid residue, such as Arginine 752, in the ligand-binding pocket of the AR. This interaction helps to stabilize the antagonist-bound conformation of the receptor, preventing the conformational changes necessary for coactivator recruitment and subsequent gene transcription.
Molecular docking studies have further elucidated the importance of stereochemistry, showing that the different spatial arrangements of substituents in enantiomers can lead to distinct binding modes within the AR LBP, with one enantiomer often having a more favorable binding energy and, consequently, higher antagonistic activity.
The optimization of chemical scaffolds is a continuous process in drug discovery, aimed at improving potency, selectivity, and pharmacokinetic properties. For androgen receptor antagonists, this has involved modifying existing scaffolds and discovering novel ones.
Starting from early scaffolds like that of flutamide, medicinal chemists have made systematic modifications to enhance antagonistic activity and overcome resistance. The development of second-generation antagonists such as enzalutamide and apalutamide involved the optimization of the bicalutamide scaffold. This optimization included replacing the sulfonyl linker with a thiohydantoin ring system, which resulted in compounds with significantly higher binding affinity and the ability to inhibit AR nuclear translocation and its binding to DNA.
More recent efforts have focused on discovering entirely new scaffolds to combat resistance mechanisms, such as those arising from mutations in the AR or the expression of AR splice variants like AR-V7. For example, researchers have explored pyrazolopyrimidine analogs as a novel class of AR antagonists. The optimization of these new scaffolds often involves exploring different substitution patterns on the core structure to maximize interactions with the AR and improve drug-like properties.
Table 2: Evolution of Androgen Receptor Antagonist Scaffolds An interactive data table is available below:
| Scaffold Generation | Key Scaffold Feature | Example Compound | Improvement |
|---|---|---|---|
| First Generation | Anilide | Flutamide | Established non-steroidal antagonism |
| First Generation | Propanamide | Bicalutamide | Improved potency over flutamide |
| Second Generation | Thiohydantoin | Enzalutamide | Higher binding affinity, inhibits AR nuclear translocation |
| Second Generation | Pyrazole-carboxamide | Darolutamide (B1677182) | Full antagonist with high affinity |
| Novel Scaffolds | Pyrazolopyrimidine | Compound III | Overcoming resistance |
Rational Design Approaches
Rational drug design utilizes the knowledge of the biological target's structure and the mechanism of ligand-receptor interactions to design new drugs. Both ligand-based and structure-based approaches have been pivotal in the development of androgen receptor antagonists.
In the absence of a high-resolution crystal structure of the antagonist-bound androgen receptor, early drug design efforts relied heavily on ligand-based methodologies. These approaches use the structures of known active ligands to develop a pharmacophore model, which defines the essential three-dimensional features required for biological activity.
For androgen receptor antagonists, pharmacophore models were constructed based on the structures of known antagonists like hydroxyflutamide (B1664084) and bicalutamide. These models typically highlight the importance of an electron-deficient aromatic ring, a hydrogen bond acceptor/donor, and specific hydrophobic regions. These pharmacophore models were then used to screen virtual libraries of compounds to identify new potential antagonists with diverse chemical scaffolds.
Quantitative structure-activity relationship (QSAR) studies are another ligand-based approach that has been employed. By correlating the physicochemical properties of a series of compounds with their biological activities, QSAR models can predict the potency of new, unsynthesized molecules, thereby guiding the design of more effective antagonists.
With the availability of crystal structures of the androgen receptor's ligand-binding domain, primarily in its agonist-bound state, structure-based drug design has become an increasingly powerful tool. These structures provide a detailed picture of the ligand-binding pocket, allowing for the rational design of molecules that can fit snugly into the pocket and disrupt the receptor's function.
Molecular docking is a key technique in structure-based design, where computational algorithms are used to predict the binding mode and affinity of a ligand to the receptor. This has been used to screen large compound libraries for potential AR antagonists and to optimize the interactions of lead compounds. For instance, by analyzing the interactions of known antagonists within a homology model of the antagonist-bound AR, researchers can identify key amino acid residues that are important for binding and design new molecules that make more favorable contacts.
Structure-based approaches have also been instrumental in understanding and overcoming drug resistance. For example, molecular dynamics simulations have been used to study the effect of mutations in the AR, such as the F876L mutation, which can convert antagonists into agonists. This understanding has enabled the rational design of new compounds that can effectively antagonize the mutant receptor.
Computational Chemistry in Antagonist Discovery
Computational methods have revolutionized the drug discovery pipeline, offering a rapid and cost-effective means to screen vast chemical libraries and to understand the molecular interactions governing antagonist activity. These in silico approaches provide deep insights into structure-activity relationships, guiding the rational design of more potent and specific AR inhibitors.
Virtual Screening Techniques
Virtual screening (VS) has become a cornerstone in the initial stages of drug discovery, enabling the identification of promising hit compounds from large chemical databases. This technique can be broadly categorized into structure-based and ligand-based approaches. Structure-based VS relies on the three-dimensional structure of the AR's ligand-binding domain (LBD) to dock and score potential ligands. However, a significant challenge in screening for AR antagonists is the lack of an antagonist-bound crystal structure. To overcome this, researchers have successfully employed molecular dynamics simulations to generate antagonist AR structures, which has vastly improved the accuracy of docking studies.
Ligand-based VS, on the other hand, utilizes the chemical information of known active compounds to identify new molecules with similar properties. A combined ligand- and structure-based VS methodology has proven effective in identifying novel AR antagonists. For instance, a study employing this integrated approach led to the discovery of several structurally diverse submicromolar antagonists of the AR. Another innovative approach involved screening a database of natural products from Traditional Chinese Medicine, which, after computational screening and biological testing, identified a compound with significant antagonistic activity.
The table below summarizes notable virtual screening studies for the discovery of AR antagonists.
| Study Focus | Screening Approach | Key Findings |
| Novel AR Antagonists | Integrated structure- and ligand-based virtual screening | Identification of structurally diverse submicromolar antagonists. |
| Natural Products | Computer-aided virtual screening of a Traditional Chinese Medicine database | Discovery of a compound (MoL_11) with good antagonistic activity. |
| Novel Chemotypes | In silico screens using pharmacophore models and a refined homology model of the antagonist-liganded AR LBD | Identification of six structurally distinct nonsteroidal small molecule competitive AR antagonists. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds, thereby prioritizing them for synthesis and biological evaluation.
Several QSAR models have been developed for AR antagonists, proving to be valuable tools for screening large chemical databases. For example, one study established a QSAR modeling pipeline that successfully identified 39 potential AR hormone-binding site (HBS) binders from over 2 million chemicals in the ZINC database. Subsequent experimental testing confirmed that nine of these compounds exhibited inhibitory activity in the low-micromolar range. Another study developed QSAR models for AR antagonism using data from reporter gene assays, demonstrating good predictability. Cheminformatic analysis and machine learning have further enhanced QSAR modeling, allowing for the exploration of the structure-activity landscape and the identification of significant activity cliff generators.
The following table presents key QSAR modeling studies for AR antagonists.
| Study Focus | Modeling Approach | Key Outcomes |
| Identification of New AR Antagonists | QSAR modeling pipeline using DRAGON, INDUCTIVE, and MOE descriptors | Identified 39 potential AR HBS binders from the ZINC database, with 9 showing low-micromolar IC₅₀ values. |
| AR Antagonism Prediction | QSAR model construction using the MultiCASE expert system | Developed a model with good predictability for AR antagonism, useful for screening large numbers of chemicals. |
| Cheminformatic Analysis | Machine learning-based QSAR classification models | The best model achieved high accuracy in predicting AR antagonistic bioactivities and identified key structural features for activity. |
| Steroidal AR Antagonists | Combined ligand/structure-based virtual screening and QSAR | A validated QSAR model identified novel dihydrotestosterone (B1667394) derivatives with high predicted bioactivities. |
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide atomic-level insights into the binding of ligands to the AR. Docking predicts the preferred orientation of a ligand when bound to the receptor, while MD simulations simulate the movement of atoms over time, revealing the dynamic nature of the ligand-receptor complex.
These techniques have been instrumental in understanding the structural basis of AR antagonism. For instance, MD simulations have shown that antagonist binding can induce conformational changes in the AR LBD, particularly in helix 12, which is crucial for coactivator binding and receptor activation. Studies have also used MD simulations to construct and validate antagonist-bound AR structures, which are not available experimentally, thereby improving the accuracy of virtual screening. Furthermore, MD simulations have been used to compare the binding modes of novel compounds with known active compounds and to analyze the energetic contributions of specific residues to ligand binding.
Development of Novel Chemotypes and Scaffolds
The emergence of resistance to current AR antagonists has driven the search for novel chemotypes and scaffolds that can overcome these limitations. The goal is to develop new classes of antagonists that are structurally distinct from existing drugs, thereby reducing the likelihood of cross-resistance.
Discovery of Dual Androgen Receptor/Androgen Receptor Variant Targeting Agents
A significant mechanism of resistance to AR-targeted therapies is the expression of constitutively active AR splice variants (AR-Vs), with AR-V7 being the most well-characterized. These variants lack the LBD, rendering them insensitive to traditional antagonists that target this domain. Consequently, a major focus of current drug discovery is the development of agents that can inhibit both the full-length AR (AR-FL) and AR-Vs.
Several strategies are being explored to achieve this dual targeting. One approach is to develop compounds that bind to regions of the AR other than the LBD, such as the N-terminal domain (NTD) or the DNA-binding domain (DBD). Another strategy involves the development of molecules that induce the degradation of both AR-FL and AR-Vs. For instance, TAS3681 is an experimental agent that has shown the ability to downregulate both AR-FL and AR-V7. Niclosamide, an existing drug, has also been identified as an inhibitor of AR-V7 transcriptional activity. More recently, novel compounds have been designed to simultaneously target both AR/AR variants and other key pathways involved in resistance, such as the steroidogenic enzyme AKR1C3.
Natural Product-Derived Androgen Receptor Antagonists
The search for novel therapeutic agents from natural sources has yielded a plethora of compounds with diverse biological activities. In the context of androgen receptor (AR) modulation, a number of natural products have been identified as antagonists, interfering with AR signaling pathways. These compounds, originating from various dietary and medicinal plants, present unique chemical scaffolds that are of significant interest in medicinal chemistry for the development of new anti-androgen therapies. Their mechanisms of action are varied, ranging from direct competitive inhibition of the AR to indirect effects on receptor expression and function. This section details specific natural products that have demonstrated AR antagonistic properties.
Citrus Fruits
Citrus fruits are a rich source of flavonoids, a class of polyphenolic compounds, many of which have been investigated for their anti-androgenic potential. These compounds are being explored for their utility in conditions driven by androgen activity, such as prostate cancer.
Hesperetin , a flavanone (B1672756) predominantly found in oranges and lemons, has been shown to directly compete with androgens for binding to the AR.
Naringenin , another flavanone abundant in grapefruit, also demonstrates AR antagonistic activity and has been found to suppress the expression of both the AR and genes regulated by it.
Tangeretin , a polymethoxyflavone from citrus peels, has been observed to inhibit the proliferation of castration-resistant prostate cancer cells and reduce AR expression.
A furanocoumarin found in grapefruit juice, bergamottin , has been shown to decrease both total and nuclear AR levels, thereby reducing downstream AR signaling.
Green Tea
Green tea (Camellia sinensis) is notable for its high concentration of catechins, a group of polyphenols with a range of health benefits. The primary and most studied catechin (B1668976) is epigallocatechin-3-gallate (EGCG) .
EGCG has been extensively researched for its anticancer properties and functions as an AR antagonist. It competitively inhibits androgen binding to the AR and subsequently decreases the expression of AR target genes like prostate-specific antigen (PSA). Furthermore, EGCG can promote the degradation of the AR protein. In some studies, EGCG has shown the ability to disrupt the interaction between the AR and its fluorescently labeled ligand, dihydrotestosterone (DHT), with an IC₅₀ of 0.4 µM in a competitive binding assay.
Epigallocatechin (EGC) , another catechin in green tea, also possesses AR antagonistic effects, though they are generally less potent than those of EGCG.
Resveratrol (B1683913)
Resveratrol is a stilbenoid found in various plants, including the skin of grapes, berries, and peanuts. It is produced in response to stress, such as injury or fungal infection.
Research has established that resveratrol can act as an AR antagonist. It has been shown to inhibit the transcriptional activity of the AR, even when androgens are present. The proposed mechanisms include direct, albeit low-affinity, binding to the AR and modulation of co-regulators necessary for AR function. Resveratrol has also been found to decrease the expression of the AR at both the messenger RNA (mRNA) and protein levels. In LNCaP prostate cancer cells, resveratrol has been shown to inhibit cell proliferation with an IC₅₀ of 25 μM.
Curcumin (B1669340)
Curcumin is the main active component of the spice turmeric (Curcuma longa) and is responsible for its yellow color. It has a long history in traditional medicine, and extensive research has confirmed its diverse pharmacological activities.
In the context of AR signaling, curcumin has been identified as a potent antagonist. It has been demonstrated to directly interact with the AR to inhibit its function. The mechanism involves preventing the AR from moving into the cell nucleus and binding to androgen response elements on its target genes. Curcumin also downregulates the expression of the AR protein itself, contributing to its anti-androgenic effects.
Data on Natural Product-Derived Androgen Receptor Antagonists
The following table summarizes the reported inhibitory activities of the discussed natural product-derived compounds against the androgen receptor. The half-maximal inhibitory concentration (IC₅₀) is a measure of a substance's potency in inhibiting a specific biological or biochemical function.
| Compound | Natural Source(s) | Reported IC₅₀ for AR Inhibition/Related Activity |
| Epigallocatechin-3-gallate (EGCG) | Green Tea | 0.4 µM (competitive binding assay) |
| Resveratrol | Grapes, Berries, Peanuts | 25 µM (LNCaP cell proliferation) |
Preclinical Efficacy of Androgen Receptor Antagonists
In vitro Cellular Assays
In vitro cellular assays are fundamental to understanding the mechanism of action and potency of a new AR antagonist. These assays utilize prostate cancer cell lines to evaluate the compound's effects on various aspects of AR biology.
Inhibition of Androgen Receptor-Dependent Cell Proliferation
A primary function of AR antagonists is to inhibit the proliferation of prostate cancer cells that rely on AR signaling for growth. This is typically assessed by treating AR-positive prostate cancer cell lines, such as LNCaP and VCaP, with the antagonist and measuring cell viability or proliferation over time.
For instance, studies have shown that second-generation AR antagonists can effectively inhibit the proliferation of various prostate cancer cell lines. The inhibitory concentration (IC50) values, which represent the concentration of the antagonist required to inhibit cell proliferation by 50%, are determined to quantify the compound's potency. Some antagonists have demonstrated the ability to inhibit the growth of cell lines that are resistant to first-generation antagonists.
| Cell Line | Antagonist | Effect on Proliferation | Reference |
| LNCaP | D36, D80 | Inhibition of agonist-induced proliferation | |
| LAPC4 | D36, D80 | Inhibition of AR-mediated proliferation | |
| VCaP | D36, D80 | Inhibition of cell proliferation | |
| LNCaP, LNCaP-B | Resveratrol (B1683913) | Inhibition of proliferation |
Modulation of Androgen Receptor Target Gene Expression (e.g., PSA, KLK2, TMPRSS2, c-MYC)
AR antagonists are expected to modulate the expression of genes regulated by the androgen receptor. Key AR target genes include prostate-specific antigen (PSA, encoded by the KLK3 gene), kallikrein-related peptidase 2 (KLK2), transmembrane protease, serine 2 (TMPRSS2), and the proto-oncogene c-MYC. The ability of an antagonist to suppress the expression of these genes is a direct measure of its on-target activity.
Studies have demonstrated that potent AR antagonists can significantly reduce the mRNA and protein levels of PSA and TMPRSS2 in prostate cancer cells. For example, ONC1-13B was shown to inhibit DHT-induced PSA expression in LNCaP cells with a Ki value of 20nM. Similarly, EPI-002 has been shown to reduce the expression of AR-FL regulated genes like PSA and FKBP5.
| Cell Line | Antagonist | Target Gene(s) | Effect on Gene Expression | Reference |
| LNCaP | ONC1-13B | PSA | Inhibition of DHT-induced expression | |
| LNCaP | Atraric Acid | PSA | Inhibition of expression | |
| LNCaP95 | EPI-002 | PSA, FKBP5 | Reduction of expression | |
| LNCaP | UT-143 | PSA (KLK3), FKBP5 | Inhibition of R1881-induced expression | |
| LNCaP, LAPC-4 | Enzalutamide (B1683756) | PSA (KLK3), TMPRSS2 | Decreased mRNA expression |
Assessment of Androgen Receptor Nuclear Localization and DNA Binding
In its active state, the androgen receptor translocates from the cytoplasm to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) to regulate gene transcription. A key mechanism of action for many AR antagonists is to prevent this nuclear localization or the subsequent binding of the AR to DNA.
Advanced antagonists have been shown to effectively block the nuclear translocation of the AR. For example, enzalutamide has been shown to inhibit AR nuclear translocation more effectively than bicalutamide (B1683754). Similarly, some non-competitive inhibitors like harmol (B1672944) hydrochloride have been found to block the binding of AR to DNA. The co-expression of AR-V7 can also influence the nuclear localization of the full-length AR.
Effects on Androgen Receptor Coactivator Recruitment
The transcriptional activity of the androgen receptor is dependent on the recruitment of coactivator proteins. These coactivators facilitate the assembly of the transcriptional machinery and chromatin remodeling, leading to gene expression. Potent AR antagonists can disrupt the interaction between the AR and its coactivators, thereby inhibiting its transcriptional function.
For instance, some antagonists have been shown to inhibit the recruitment of coactivators like p300 to the AR. The recruitment of coactivators can be influenced by the specific ligand bound to the AR, with agonists and antagonists promoting the recruitment of different sets of coactivators. The development of drugs that specifically block the AR-coactivator interaction is an active area of research.
Activity Against Androgen Receptor Variants (e.g., AR-V7) in Cell Lines
A significant challenge in the treatment of advanced prostate cancer is the emergence of androgen receptor splice variants, such as AR-V7, which lack the ligand-binding domain (LBD). These variants are constitutively active and are not inhibited by traditional AR antagonists that target the LBD. Therefore, a crucial aspect of preclinical evaluation is to assess the activity of new antagonists against these resistant variants.
Some novel antagonists have demonstrated the ability to inhibit the activity of AR-V7. For example, EPI-002 has been shown to reduce the expression of genes specifically regulated by AR-V7, such as UBE2C and CDC20. Similarly, UT-215 and UT-143 have been shown to dose-dependently inhibit the transactivation of the constitutively active AR-V7. The expression of AR-V7 itself can be modulated by treatment with AR antagonists, with some studies showing an increase in AR-V7 expression in response to enzalutamide.
| Cell Line | Antagonist/Compound | Effect on AR-V7 | Reference |
| LNCaP95 | EPI-002 | Reduced expression of AR-V7 regulated genes (UBE2C, CDC20) | |
| COS7 | UT-215, UT-143 | Dose-dependent inhibition of AR-V7 transactivation | |
| VCaP-EnzR | Enzalutamide | Marked increase in AR-V7 protein expression | |
| LNCaP-B | Resveratrol | Inhibited ARV7 expression |
In vivo Animal Model Studies
The most commonly used in vivo models are xenograft models, where human prostate cancer cells are implanted into immunodeficient mice. These models allow for the evaluation of the antagonist's ability to inhibit tumor growth in a living organism. For example, enzalutamide has been shown to induce tumor regression in a castration-resistant prostate cancer (CRPC) xenograft model. Similarly, apalutamide (B1683753) has demonstrated potent in vivo anti-tumor efficacy in a CRPC animal model with LNCaP/AR-luc xenograft tumors.
Transgenic mouse models that express luciferase in an androgen-dependent manner in the prostate can also be used for rapid pharmacodynamic evaluation of antiandrogens. These models allow for non-invasive imaging of AR activity in real-time. Patient-derived xenografts (PDXs), where tumor tissue from a patient is directly implanted into mice, are also valuable models as they more closely recapitulate the heterogeneity of human tumors.
Xenograft Tumor Growth Inhibition in Rodent Models
The in vivo efficacy of novel compounds targeting AR-V7 is primarily assessed through xenograft models, where human prostate cancer cells expressing AR-V7 are implanted into immunocompromised rodents. Several studies have demonstrated significant tumor growth inhibition with various therapeutic agents.
For instance, the small molecule SC912, which targets the N-terminal domain (NTD) of the AR, has been shown to attenuate the growth of AR-V7-expressing castration-resistant prostate cancer (CRPC) xenografts. Similarly, Rutaecarpine, an alkaloid, completely blocked the growth of 22Rv1 cell-derived xenografts, which express AR-V7. Another compound, ONC201, also demonstrated effective anti-cancer activity in several xenograft models of human prostate cancer.
Combination therapies have also shown promise. The addition of Niclosamide to Enzalutamide suppressed CRPC xenograft tumor growth in mice. Furthermore, the combination of an SKP2 inhibitor (SZL P1-41) with the AR antagonist MDV3100 (Enzalutamide) led to a significant reduction in tumor growth in C4-2B and 22Rv1 xenograft mice. The dual-effect molecule LX1, when combined with Enzalutamide, further suppressed tumor growth in both CWR22Rv1 xenograft and LuCaP35CR patient-derived xenograft (PDX) models.
The table below summarizes the preclinical efficacy of various compounds in inhibiting xenograft tumor growth in AR-V7 positive models.
| Compound/Therapy | Xenograft Model | Outcome | Citation |
| SC912 | AR-V7 expressing CRPC | Attenuated tumor growth | |
| Rutaecarpine | 22Rv1 | Completely blocked tumor growth | |
| ONC201 | Human prostate cancer | Effective anti-cancer activity | |
| Niclosamide + Enzalutamide | CRPC | Suppressed tumor growth | |
| SZL P1-41 + MDV3100 | C4-2B and 22Rv1 | Significantly reduced tumor growth | |
| LX1 + Enzalutamide | CWR22Rv1 and LuCaP35CR | Suppressed tumor growth | |
| Icaritin | LNCaP and CWR22Rv1 | Inhibited tumor growth | |
| EPI-002 | LNCaP95 | Significantly attenuated tumor growth |
Effects on Tumor-Derived Biomarkers (e.g., PSA Levels in Xenograft Models)
Prostate-specific antigen (PSA), or KLK3, is a well-established biomarker for prostate cancer, and its expression is regulated by AR signaling. In the context of AR-V7, which can drive PSA expression, monitoring PSA levels in xenograft models provides a valuable measure of therapeutic efficacy.
Several preclinical studies have demonstrated the ability of novel antagonists to suppress PSA levels in AR-V7 expressing models. For example, ONC201 treatment led to a 50-90% reduction in PSA mRNA levels in three different AR-positive prostate cancer cell lines and also reduced PSA protein levels. In a study with the compound Icaritin, serum PSA levels were significantly reduced in mice bearing LNCaP tumors after 10 weeks of treatment. Similarly, treatment with LX1 significantly decreased serum PSA levels in xenograft models.
Combination therapies have also shown to be effective in reducing PSA. In vivo, PSA levels in xenograft mice decreased only after combined inhibition of AR and SKP2.
The following table details the effects of various treatments on PSA levels in preclinical models.
| Compound/Therapy | Model | Effect on PSA | Citation |
| ONC201 | AR-positive prostate cancer cell lines | 50-90% reduction in mRNA levels, reduced protein levels | |
| Icaritin | LNCaP xenografts | Significant reduction in serum PSA | |
| LX1 | Xenograft models | Significant decrease in serum PSA | |
| AR/SKP2 combined inhibition | Xenograft mice | Decreased PSA levels |
Assessment of Cellular Proliferation and Apoptosis Markers in Tumor Tissues (e.g., Ki67, TUNEL)
To understand the mechanisms by which AR-V7 targeting agents inhibit tumor growth, researchers often assess markers of cellular proliferation and apoptosis in tumor tissues from xenograft models. Ki-67 is a common marker for proliferating cells, while the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect apoptotic cells.
Treatment with the AR N-terminal domain antagonist EPI-002 significantly decreased the number of Ki-67 stained cells, indicating reduced proliferation, and increased the number of TUNEL-positive cells, suggesting an induction of apoptosis in LNCaP95 xenografts. In contrast, Enzalutamide had no effect on proliferation or apoptosis in these AR-V7 expressing xenografts.
Similarly, treatment with Icaritin led to a decrease in Ki-67 positive cells and an increase in TUNEL positive cells in LNCaP tumors. The combination of an SKP2 inhibitor with MDV3100 also resulted in a substantial decrease in cell proliferation as confirmed by Ki-67 staining. Luteolin, a natural compound, significantly increased the percentage of TUNEL-positive apoptotic cells in CRPC tumors.
The data on the effects of different therapies on proliferation and apoptosis markers are summarized below.
| Compound/Therapy | Xenograft Model | Effect on Ki-67 | Effect on TUNEL | Citation |
| EPI-002 | LNCaP95 | Decreased | Increased | |
| Icaritin | LNCaP | Decreased | Increased | |
| SZL P1-41 + MDV3100 | C4-2B | Decreased | Not specified | |
| Luteolin | CRPC | Not specified | Increased | |
| SQAP with RT | MSTO-211H | Decreased | Increased |
Evaluation of Antagonist Activity in Androgen Receptor Variant-Expressing Models
The primary challenge in treating advanced prostate cancer is the development of resistance, often driven by the expression of AR variants like AR-V7. Therefore, a crucial aspect of preclinical research is the evaluation of new antagonists in models that specifically express these variants.
AR-V7 is constitutively active due to the absence of the LBD, making it unresponsive to traditional antiandrogens like Enzalutamide that target this domain. This has spurred the development of novel agents that can inhibit AR-V7 activity through different mechanisms. For example, some compounds target the AR N-terminal domain (NTD), which is present in both full-length AR and AR-V7. SC912 is one such molecule that binds to the AR-NTD and disrupts AR-V7 transcriptional activity.
Other strategies include promoting the degradation of AR-V7. Rutaecarpine, for instance, enhances AR-V7 degradation. Niclosamide was also found to enhance AR-V7 protein degradation via the ubiquitin-proteasome pathway. The efficacy of these compounds in AR-V7 expressing models underscores the potential of these alternative targeting strategies.
Furthermore, studies have shown that while Enzalutamide is ineffective against AR-V7 on its own, its combination with other agents can overcome resistance. For example, combining Enzalutamide with Niclosamide or an SKP2 inhibitor has shown synergistic effects in AR-V7 positive models. This highlights the potential for combination therapies to re-sensitize resistant tumors to existing treatments.
Mechanisms of Resistance to Androgen Receptor Antagonists
Androgen Receptor-Dependent Resistance Mechanisms
These mechanisms involve alterations to the AR signaling axis that allow cancer cells to survive and proliferate despite the presence of AR antagonists.
A primary mechanism of resistance is the amplification of the AR gene. This genetic alteration leads to an increased number of AR gene copies within the cancer cell. Consequently, this results in the overexpression of the AR protein. With higher levels of the AR, cancer cells become hypersensitive to even the low levels of androgens that may persist after androgen deprivation therapy, rendering AR antagonists less effective. Studies have shown that AR gene amplification is frequently found in hormone-refractory prostate cancer, with some reports indicating its presence in approximately 31% of such tumors. This amplification is associated with higher AR protein expression and is considered a key factor in the failure of hormonal treatments. While not typically found in untreated primary tumors, AR amplification is a common feature of recurrent, therapy-resistant prostate cancer.
Table 1: Frequency of Androgen Receptor (AR) Gene Amplification in Prostate Cancer
| Tumor Type | Frequency of AR Amplification | Reference |
|---|---|---|
| Hormone-Refractory Locally Recurrent Carcinomas | 31% (4 of 13 tumors) | |
| Recurrent Therapy-Resistant Tumors | 28% (15 of 54 tumors) | |
| Castration-Resistant Prostate Cancer (CRPC) | ~30% |
Point mutations within the ligand-binding domain (LBD) of the androgen receptor are another critical mechanism of resistance. These mutations can alter the structure of the LBD, leading to several consequences. One significant outcome is the conversion of AR antagonists into agonists. For instance, the F877L mutation can cause second-generation antiandrogens like enzalutamide (B1683756) to paradoxically activate the receptor. Similarly, the T878A mutation, frequently detected in castration-resistant prostate cancer, can be activated by other ligands, contributing to resistance against flutamide (B1673489). These mutations can broaden the ligand specificity of the AR, allowing it to be activated by other steroid hormones or even by the antagonists themselves. The prevalence of these mutations increases in patients who have undergone extensive treatment with AR-targeted therapies.
Table 2: Common Point Mutations in the AR Ligand-Binding Domain and Their Effects
| Mutation | Effect | Associated Drug Resistance | Reference |
|---|---|---|---|
| T878A | Converts antagonists to agonists, broadens ligand specificity. | Flutamide, Enzalutamide, Abiraterone (B193195) | |
| F877L | Converts antagonists (e.g., enzalutamide) into agonists. | Enzalutamide, Apalutamide (B1683753) | |
| H875Y | Involved in resistance to various AR antagonists. | Hydroxyflutamide (B1664084), Bicalutamide (B1683754), Enzalutamide, Abiraterone | |
| L702H | Associated with resistance to abiraterone. | Abiraterone | |
| W741C/L | Confers resistance to bicalutamide. | Bicalutamide |
A significant mechanism of resistance involves the expression of androgen receptor splice variants (AR-Vs). These variants are truncated forms of the AR that lack the ligand-binding domain. The most well-characterized of these is AR-V7. Because AR-V7 lacks the LBD, it is constitutively active, meaning it can translocate to the nucleus and initiate the transcription of target genes without the need for androgen binding. This renders therapies that target the LBD, such as enzalutamide and abiraterone, ineffective. The expression of AR-V7 has been strongly associated with resistance to these second-generation AR signaling inhibitors and with poor clinical outcomes. While AR-V7 can be present in hormone-sensitive prostate cancer, its levels are significantly higher in castration-resistant prostate cancer, and its prevalence increases with subsequent lines of therapy. Dimerization of AR-Vs, either with themselves or with the full-length AR, is required for their function in activating gene expression and promoting castration-resistant growth.
The androgen receptor can also be activated in the absence of its cognate ligands through various signaling pathways. This ligand-independent activation can be triggered by growth factors and cytokines, such as epidermal growth factor (EGF), insulin-like growth factor (IGF), and interleukin-6 (IL-6). These factors stimulate intracellular signaling cascades, including the MAPK and PI3K/Akt pathways, which can lead to the phosphorylation and subsequent activation of the AR. For instance, IL-6 has been shown to activate the AR in a ligand-independent manner, a process that can be enhanced by the MAPK pathway. Similarly, activation of the PI3K/Akt pathway can influence AR activity. This mode of activation is often dependent on the N-terminal domain of the AR and can be resistant to traditional antiandrogens that target the LBD.
Androgen Receptor-Independent Bypass Signaling Pathways
In some cases, cancer cells develop resistance by activating signaling pathways that bypass the need for the androgen receptor altogether.
Prostate cancer cells can achieve AR independence by activating alternative signaling pathways driven by receptor tyrosine kinases (RTKs). Even in the absence of activating mutations in the RTKs themselves, their signaling can be upregulated. For example, the activation of pathways involving kinases such as Src and ERBB2 (HER-2/neu) can promote cancer cell survival and proliferation independently of AR signaling. Overexpression of Her2/neu has been demonstrated to enhance AR transcriptional activity in both the presence and absence of androgens. Furthermore, fibroblast growth factor (FGF) signaling has been identified as a key pathway in a subset of advanced prostate cancers that are AR-null and neuroendocrine-null. Activation of the FGF and MAPK pathways can bypass the requirement for androgens and the AR in promoting prostate cancer growth. This highlights the ability of cancer cells to adapt to AR-targeted therapies by co-opting other potent growth signaling networks.
Cross-Talk with Other Signaling Networks
Resistance to androgen receptor (AR) antagonists is a multifaceted process frequently driven by the activation of alternative signaling pathways that bypass the need for direct AR activation. This cross-talk ensures cancer cell survival and proliferation despite the presence of AR-targeting drugs. Two of the most significant signaling networks involved in this phenomenon are the PI3K/AKT/mTOR and the WNT pathways.
PI3K/AKT/mTOR Pathway:
The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its interaction with the AR signaling axis is a key mechanism of resistance to AR antagonists. This interplay is often reciprocal; inhibition of the AR can lead to the activation of the PI3K/AKT/mTOR pathway, and conversely, alterations in this pathway can drive AR activity.
A frequent event in prostate cancer is the loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway. This loss leads to the overactivation of AKT, which in turn can phosphorylate and activate the AR, even in the presence of antagonists. Furthermore, AR inhibition can trigger a feedback loop that activates AKT signaling. For instance, AR inhibition can reduce the expression of FKBP5, a protein that normally suppresses AKT, thereby leading to its activation. This activated AKT can then promote AR upregulation through various mechanisms, including direct phosphorylation of the AR protein.
Studies have shown that combining AR antagonists with inhibitors of the PI3K/AKT/mTOR pathway can be more effective than either treatment alone. For example, the mTOR inhibitor rapamycin, when used with the AR antagonist bicalutamide, showed enhanced antiproliferative effects in prostate cancer cells.
WNT Pathway:
The WNT signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers, including prostate cancer. Cross-talk between the WNT and AR signaling pathways is a significant contributor to resistance against androgen deprivation therapy (ADT) and AR antagonists.
The central mediator of the canonical WNT pathway is β-catenin. In the context of prostate cancer, AR can directly bind to β-catenin, and the overexpression of this complex can activate WNT target genes, promoting tumor growth. Following ADT, there is often an observed overexpression of Wnt signaling components, including β-catenin, in castration-resistant prostate cancer (CRPC) cells.
Research has demonstrated that activation of the Wnt/β-catenin pathway can lead to resistance to the second-generation AR antagonist enzalutamide. Conversely, inhibiting the Wnt/β-catenin pathway can resensitize cancer cells to enzalutamide treatment. This suggests that the Wnt pathway can act as a bypass mechanism to sustain cancer cell proliferation when the AR is blocked. Furthermore, ADT can induce the expression of WNT5A and LEF1, which are direct targets of the AR, further highlighting the intricate connection between these two pathways.
Table 1: Key Molecules in PI3K/AKT/mTOR and WNT Pathway Cross-Talk with AR Signaling
| Pathway | Key Molecule | Role in Resistance to AR Antagonists | Reference |
|---|---|---|---|
| PI3K/AKT/mTOR | PTEN | Loss of this tumor suppressor leads to overactivation of AKT, which can phosphorylate and activate the AR. | |
| AKT (Protein Kinase B) | Phosphorylates and activates the AR, promoting its activity even in the presence of antagonists. Activated by AR inhibition through a feedback loop involving FKBP5. | ||
| mTOR | A key downstream effector of the PI3K/AKT pathway, its inhibition can enhance the effects of AR antagonists. | ||
| WNT | β-catenin | Central mediator of the WNT pathway. Its interaction with AR can activate WNT target genes, and its upregulation is associated with resistance to enzalutamide. | |
| WNT5A | A Wnt ligand whose expression is induced by ADT and is a direct target of the AR. | ||
| LEF1 | A transcription factor in the WNT pathway whose expression is induced by ADT and is a direct target of the AR. |
Adaptive Cellular Responses Contributing to Resistance
In addition to the cross-talk with other signaling networks, cancer cells can develop resistance to AR antagonists through various adaptive cellular responses. These responses allow the cells to survive the stress induced by the therapy and eventually resume proliferation. Key among these are the induction of autophagy and cellular senescence, as well as the regulation of AR variant expression.
Autophagy Induction
Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. While it can have a tumor-suppressive role in some contexts, in the face of therapies like AR antagonists, it often acts as a pro-survival mechanism.
Treatment with AR antagonists such as bicalutamide and enzalutamide has been shown to induce autophagy in prostate cancer cells. This induction of autophagy helps the cancer cells to withstand the stress of AR inhibition and confers resistance to apoptosis (programmed cell death). The mechanism of this induction is linked to the inhibition of the mTOR pathway, which is a negative regulator of autophagy.
Studies have demonstrated that inhibiting autophagy can enhance the cytotoxic effects of AR antagonists. For example, the autophagy inhibitor chloroquine (B1663885), when combined with bicalutamide or abiraterone, significantly increased cell death in prostate cancer cells. This suggests that autophagy is a critical survival pathway that cancer cells exploit to evade the effects of AR-targeted therapies.
Table 2: Research Findings on Autophagy Induction by AR Antagonists
| AR Antagonist | Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| Bicalutamide | LNCaP | Promoted autophagy, and inhibition of autophagy with chloroquine or depletion of Atg5/Beclin-1 increased cell death. | |
| Enzalutamide | LNCaP, C4-2B, CWR22Rv1 | Induced autophagy, as evidenced by LC3-eGFP assays and increased ATG5 expression. | |
| Apalutamide | LNCaP (in vivo xenograft) | Induced autophagy, and combination with chloroquine reduced tumor growth more effectively than apalutamide alone. | |
| Abiraterone | LNCaP (in vivo xenograft) | Combination with chloroquine suppressed tumors more effectively than abiraterone alone. |
Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest. Interestingly, both AR antagonists and high levels of androgens can induce senescence in prostate cancer cells. While senescence is a mechanism to halt cell proliferation, it can also contribute to a pro-survival state and therapy resistance.
AR antagonists like bicalutamide, enzalutamide, and darolutamide (B1677182) have been shown to induce senescence in prostate cancer cells, often associated with the upregulation of cell cycle inhibitors like p16INK4a and p27Kip1. For instance, atraric acid, a natural AR antagonist, induces senescence through the p16INK4a-pRb-E2F1 pathway.
The induction of senescence by AR antagonists appears to involve non-genomic AR signaling and can be mediated by pathways such as the Src/Akt pathway. While senescence stops proliferation, senescent cells can secrete a variety of factors, collectively known as the senescence-associated secretory phenotype (SASP), which can influence the tumor microenvironment and potentially promote the growth of neighboring cancer cells. Moreover, a reversible, senescence-like state induced by enzalutamide has been observed, which could allow cancer cells to evade treatment and later re-enter the cell cycle.
Regulation of Androgen Receptor Variant Expression
A major mechanism of resistance to AR antagonists is the expression of constitutively active AR splice variants (AR-Vs). These variants lack the ligand-binding domain (LBD), the target of most AR antagonists, and are therefore insensitive to these drugs. The expression of these variants is tightly regulated by various cellular factors, including splicing factors and kinases.
Regulation by Splicing Factors:
The generation of AR-Vs is a result of alternative RNA splicing. Several splicing factors have been identified as key regulators of this process. For example, splicing factor proline- and glutamine-rich (SFPQ/PSF) and its partner NONO can promote the production of AR-V7, the most common and clinically relevant AR variant. Other splicing factors like U2AF65, ASF/SF2, and components of the SF3B complex (SF3B2 and SF3B3) are also critical for AR-V7 expression. More recently, MFAP1 and CWC22 have been identified as being required for the generation of AR-V mRNA transcripts. The expression of many of these splicing factors is often altered in castration-resistant prostate cancer, contributing to the increased production of AR-Vs.
Regulation by Kinases:
Kinases play a significant role in regulating the expression and activity of AR-Vs. For example, protein phosphatase-1 and the kinase AKT have been shown to drive the expression of AR-V7. Aurora A kinase also regulates AR-V7 expression in a feedback loop. Furthermore, Src kinase can regulate the nuclear translocation of AR3 (another name for AR-V7) independently of androgens, suggesting a role for kinases in the activation of these variants. The cyclin-dependent kinase 1 (CDK1) has also been identified as a target gene of AR-V7, indicating a potential feed-forward loop where AR-V7 promotes the expression of a kinase that in turn can regulate cell cycle progression.
Table 3: Regulators of Androgen Receptor Variant Expression
| Regulator Type | Regulator | Role in AR-V Expression | Reference |
|---|---|---|---|
| Splicing Factors | SFPQ/PSF and NONO | Form a complex that promotes the production of AR-V7. | |
| U2AF65 and ASF/SF2 | Required for the inclusion of the cryptic exon that generates the AR-V7 transcript. | ||
| SF3B2 | A critical determinant of AR-V7 expression that directly binds to the cryptic exon 3. | ||
| MFAP1 and CWC22 | Required for the generation of AR-V mRNA transcripts. | ||
| Kinases | AKT | Drives the expression of AR-V7. | |
| Aurora A kinase | Regulates AR-V7 expression in a feedback loop. | ||
| Src kinase | Regulates the nuclear translocation of AR-V7. | ||
| CDK1 | A target gene of AR-V7, suggesting a feed-forward loop. |
Strategies to Overcome Resistance to Androgen Receptor Antagonists
Development of Next-Generation Androgen Receptor Antagonists
The development of next-generation AR antagonists aims to overcome the limitations of current treatments by targeting different domains of the AR protein or by promoting its degradation. These novel agents often show efficacy against constitutively active AR splice variants, which lack the LBD and are a common cause of resistance.
Agents Targeting Androgen Receptor N-Terminal Domain
A critical strategy for overcoming resistance is to target the AR N-terminal domain (NTD), which is essential for the receptor's transcriptional activity and is retained in most splice variants. Unlike the LBD, the NTD has a high degree of intrinsic disorder, making structure-based drug design challenging. However, several compounds have been developed that bind to the NTD, inhibiting the function of both full-length AR and its variants.
One of the first-in-class compounds in this category is ralaniten (EPI-002), which binds to the Activation Function-1 (AF-1) region within the NTD. This binding blocks AR-mediated transcription. Building on this, next-generation "Aniten" molecules, such as EPI-7170, were developed with improved potency and metabolic stability. Preclinical studies showed that EPI-7170 has an 8- to 9-fold higher potency than ralaniten. In cellular assays, next-generation Anitens demonstrated a 10- to 20-fold improvement in inhibiting AR-driven activity compared to earlier compounds. EPI-7170 was also found to be active in cells expressing the AR-V7 splice variant.
Other compounds targeting the NTD include UT-155, which blocks the Tau-1 region of the NTD, and BWA-522, a PROteolysis TArgeting Chimera (PROTAC) that links an AR-NTD antagonist to an E3 ligase ligand, inducing the degradation of both full-length AR and AR-V7. Another approach involves antibody-based therapies, such as the bispecific antibody 3E10-AR441, which is designed to bind to the NTD and inhibit AR transcriptional activity.
Agents Targeting Androgen Receptor DNA-Binding Domain
The DNA-binding domain (DBD) is another crucial target for overcoming resistance because it is highly conserved and essential for the AR's function as a transcription factor. Targeting the DBD can inhibit all forms of the AR, including splice variants that lack the LBD.
Researchers have identified a surface-exposed pocket on the AR-DBD that can be targeted by small molecules. Compounds designed to bind this pocket, such as VPC-14449, have been shown to effectively block the transcriptional activity of both full-length AR and splice variants at low micromolar concentrations. VPC-14449 was also demonstrated to reduce tumor volume and prostate-specific antigen (PSA) production in mouse xenograft models. Other related compounds, including VPC-14228 and pyrvinium (B1237680) (VPC-14337), also showed dose-dependent inhibition of AR transcriptional activity.
Further development has led to compounds that target the dimerization interface (D-box) on the AR DBD. For instance, VPC-17005 was developed to disrupt DBD-DBD interactions, which are necessary for AR function. More recent compounds have shown improved activity in inhibiting AR-V7 transcriptional activity and better microsomal stability. The compound JJ-450 was found to block AR recruitment to target genes and inhibit the transcriptional activity of both wild-type AR and the enzalutamide-resistant ARF876L mutant. Similarly, preclinical data for the compound C15 shows it can directly bind to the AR DBD, potently inhibiting castration-resistant prostate cancer (CRPC) cells, including those expressing AR-Vs.
Androgen Receptor Degraders
Instead of merely inhibiting the AR, another effective strategy is to induce its complete degradation. This approach can eliminate the receptor protein, thereby overcoming resistance mechanisms like point mutations, amplification, or the expression of splice variants. Several classes of AR degraders are in development, including PROTACs and Selective Androgen Receptor Degraders (SARDs).
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the AR, tagging it for destruction by the proteasome. Bavdegalutamide (B8270050) (ARV-110) is a well-studied AR PROTAC that recruits the cereblon E3 ligase to degrade the AR. In preclinical models, bavdegalutamide demonstrated potent and selective degradation of wild-type AR and clinically relevant mutants. It showed greater activity than the AR antagonist enzalutamide (B1683756) in reducing PSA synthesis and inhibiting the proliferation of prostate cancer cells. Another PROTAC, ARCC-4, which is based on enzalutamide, proved to be more effective than enzalutamide in tumor cells with specific AR mutations (F876L and T877A).
ARV-766 is another orally bioavailable PROTAC designed for robust AR degradation, which has advanced to clinical trials. Other degraders like ASC-J9® have been shown to enhance the degradation of the AR, and in preclinical studies, combining it with radiotherapy led to better therapeutic efficacy by targeting radiation-increased AR levels. These degraders function catalytically, meaning a single molecule can induce the degradation of multiple AR proteins, which may enhance their therapeutic potency.
Table 1: Next-Generation Androgen Receptor Antagonists
| Compound Name | Class | Target Domain/Mechanism |
|---|---|---|
| Ralaniten (EPI-002) | Aniten | N-Terminal Domain (NTD) |
| EPI-506 | Aniten | N-Terminal Domain (NTD) |
| EPI-7170 | Aniten | N-Terminal Domain (NTD) |
| UT-155 | NTD Inhibitor | N-Terminal Domain (NTD) |
| BWA-522 | PROTAC | N-Terminal Domain (NTD) |
| 3E10-AR441 | Bispecific Antibody | N-Terminal Domain (NTD) |
| VPC-14449 | DBD Inhibitor | DNA-Binding Domain (DBD) |
| VPC-14228 | DBD Inhibitor | DNA-Binding Domain (DBD) |
| Pyrvinium (VPC-14337) | DBD Inhibitor | DNA-Binding Domain (DBD) |
| VPC-17005 | DBD Inhibitor | DNA-Binding Domain (DBD) |
| JJ-450 | DBD Inhibitor | DNA-Binding Domain (DBD) |
| C15 | DBD Inhibitor | DNA-Binding Domain (DBD) |
| Bavdegalutamide (ARV-110) | PROTAC | AR Degrader |
| ARV-766 | PROTAC | AR Degrader |
| ARCC-4 | PROTAC | AR Degrader |
| ASC-J9® | AR Degrader | AR Degrader |
Combination Therapeutic Approaches (Preclinical Rationales)
Combining AR antagonists with other targeted agents is a promising strategy to enhance therapeutic efficacy and overcome resistance. The preclinical rationale for these combinations is often to target the AR signaling axis through multiple, complementary mechanisms.
Androgen Receptor Antagonists with Androgen Biosynthesis Inhibitors
A key rationale for combination therapy is to simultaneously block the AR and inhibit the production of its ligands (androgens). Androgen biosynthesis inhibitors, such as abiraterone (B193195), work by inhibiting enzymes like CYP17A1, which are crucial for the synthesis of androgens in both the testes and adrenal glands. However, resistance can still emerge.
Preclinical and clinical studies have explored combining a direct AR antagonist like enzalutamide with an androgen synthesis inhibitor like abiraterone. The rationale is to create a more comprehensive blockade of the AR signaling pathway by co-targeting both the receptor and the synthesis of intratumoral androgens. In preclinical models of enzalutamide- and abiraterone-resistant prostate cancer, the AR degrader bavdegalutamide has shown enhanced activity when combined with abiraterone. Another compound, seviteronel (B612235), possesses dual activity, inhibiting both androgen biosynthesis and the AR directly. Preclinical studies combining seviteronel with CDK4/6 inhibitors have demonstrated synergistic activity in AR-positive cancer models. This suggests that dual inhibition of androgen signaling and other critical pathways like cell cycle progression can be an effective strategy.
Androgen Receptor Antagonists with Inhibitors of Androgen Receptor Variants
The expression of constitutively active AR splice variants, particularly AR-V7, is a major mechanism of resistance to LBD-targeting therapies like enzalutamide. These variants lack the LBD but retain the NTD and DBD, allowing them to remain active. A logical approach to overcome this is to combine a traditional LBD-targeting antagonist with an agent that can inhibit these variants.
Preclinical studies have shown that while enzalutamide can inhibit full-length AR, it may also increase the levels and activity of AR-V7, contributing to resistance. Combining enzalutamide with an NTD inhibitor like EPI-7170 has been shown to produce a synergistic effect. EPI-7170 blocks the transcriptional activity of AR-V7, while enzalutamide blocks the full-length AR. This dual targeting of both the LBD and the NTD leads to a more potent inhibition of cancer cell proliferation in enzalutamide-resistant models.
Similarly, a combination of an LBD-targeting drug (such as enzalutamide, darolutamide (B1677182), or apalutamide) with a DBD inhibitor like C15 has been shown to restore and enhance inhibitory potential. The DBD inhibitor blocks the activity of AR variants, while the LBD inhibitor targets the full-length receptor, leading to a greater reduction in AR transcriptional activity than either drug alone.
Androgen Receptor Antagonists with Autophagy Inhibitors
The development of resistance to androgen receptor (AR) antagonists is a significant challenge in the treatment of prostate cancer. One of the emerging mechanisms contributing to this resistance is autophagy, a cellular process of self-digestion that can promote cell survival under stress conditions, such as those induced by anticancer therapies. Research indicates that AR antagonists can induce a pro-survival autophagic response in prostate cancer cells, thereby limiting the drugs' effectiveness.
Studies have shown that combining AR antagonists with autophagy inhibitors can enhance the antitumor effects. For instance, in vitro studies using LNCaP prostate cancer cells, which express the androgen receptor, have demonstrated that treatment with the second-generation AR antagonist apalutamide (B1683753) induces autophagy. When apalutamide was combined with autophagy inhibitors like 3-methyladenine (B1666300) (3-MA) or chloroquine (B1663885), there was a significant increase in cell death compared to apalutamide treatment alone. This suggests that blocking the protective autophagic response can re-sensitize cancer cells to the effects of AR antagonists.
Similarly, the AR antagonist enzalutamide has also been shown to induce a pro-survival autophagic response in prostate cancer cells. The combination of enzalutamide with autophagy inhibitors has been found to increase the antitumor effect in both enzalutamide-sensitive and enzalutamide-resistant prostate cancer cell lines. This strategy involves targeting the N-terminal domain (NTD) of the AR with compounds like EPI-001, which, when combined with autophagy inhibitors, leads to a significant reduction in cell viability.
The mechanism behind this combined effect lies in the dual targeting of cancer cell survival pathways. While AR antagonists block the primary driver of prostate cancer growth, the inhibition of autophagy prevents the cancer cells from adapting to this stress, leading to enhanced apoptosis. This cytoprotective role of autophagy appears to be a consistent finding across various androgen deprivation therapies, making its inhibition a promising strategy to improve treatment outcomes.
Preclinical research has explored the use of various autophagy inhibitors in combination with AR-targeted therapies. Chloroquine and hydroxychloroquine (B89500) are among the most studied autophagy inhibitors in this context. These agents disrupt the fusion of autophagosomes with lysosomes, a critical step in the autophagic process. Newer and more specific autophagy inhibitors are also under investigation and may offer improved efficacy and safety profiles in future combination therapies.
The table below summarizes key preclinical findings on the combination of androgen receptor antagonists with autophagy inhibitors.
| Androgen Receptor Antagonist | Autophagy Inhibitor | Cell Line | Key Findings | Reference |
| Apalutamide | 3-methyladenine (3-MA), Chloroquine | LNCaP | Combination significantly increased cell death compared to apalutamide alone. Apalutamide induced pro-survival autophagy. | |
| Enzalutamide | Chloroquine, 3-methyladenine (3-MA) | LNCaP, LNCaP-EnzR | Combination of NTD AR inhibitor EPI-001 with autophagy inhibitors significantly reduced cell viability in both sensitive and resistant cells. | |
| Bicalutamide (B1683754) | siRNA targeting ATG5 | LNCaP | Inhibition of autophagy increased apoptosis upon bicalutamide treatment, indicating a cytoprotective role for autophagy. | |
| Abiraterone | Chloroquine | LNCaP (in vivo xenograft) | Combination therapy suppressed tumors more effectively than abiraterone alone and reduced autophagy markers. |
Androgen Receptor Antagonists with Modulators of Bypass Signaling Pathways
Resistance to androgen receptor (AR) antagonists can also emerge through the activation of bypass signaling pathways. These pathways allow cancer cells to circumvent the blockade of the AR signaling axis and continue to proliferate and survive. Therefore, a key strategy to overcome this form of resistance is to combine AR antagonists with inhibitors that target these specific bypass routes.
Several bypass mechanisms have been identified in therapy-resistant prostate cancer. These often involve the activation of other signaling cascades that can either reactivate AR signaling in a ligand-independent manner or promote cell growth independently of the AR.
One significant bypass mechanism involves the PI3K/AKT/mTOR pathway . Loss of the tumor suppressor PTEN, a common event in prostate cancer, leads to the activation of this pathway. Preclinical studies have shown that inhibiting both the AR and the PI3K/AKT pathway can lead to synergistic antitumor effects. For instance, the combination of AR antagonists with AKT inhibitors like ipatasertib (B1662790) has been shown to induce apoptosis and inhibit tumor growth in preclinical models of castration-resistant prostate cancer (CRPC). Clinical trials are investigating the combination of AR antagonists with PI3K inhibitors in AR-positive triple-negative breast cancer, a subtype that can be driven by the AR.
Another critical bypass pathway involves the fibroblast growth factor (FGF) signaling pathway . Activation of FGF signaling can lead to reduced AR signaling and resistance to AR antagonists like enzalutamide. This suggests that co-targeting the FGF receptor (FGFR) and the AR could be a viable therapeutic strategy.
The Src kinase pathway is another route that can contribute to resistance. Src can interact with and activate the AR, and its inhibition has been explored in combination with other therapies, although clinical trial results have been mixed.
Furthermore, cancer cells can develop resistance by upregulating other receptors that can take over the function of the AR. The glucocorticoid receptor (GR) is a notable example, as it can activate a similar set of genes to the AR, thereby bypassing the need for AR signaling. This has led to the exploration of GR antagonists as a potential strategy to overcome resistance to AR-targeted therapies.
The table below provides an overview of preclinical and clinical research on combining AR antagonists with modulators of bypass signaling pathways.
| Bypass Signaling Pathway | Modulator | Androgen Receptor Antagonist | Cancer Model | Key Findings | Reference |
| PI3K/AKT/mTOR | Ipatasertib (AKT inhibitor) | Enzalutamide | CRPC in vitro and in vivo | Combination induced apoptosis and led to remarkable tumor cell growth inhibition. | |
| PI3K/AKT/mTOR | PI3K inhibitors | Enzalutamide | AR-positive TNBC | Clinical trials are ongoing to test this combination. | |
| FGF Signaling | - | Enzalutamide | CRPC | Activation of FGF signaling is a potential bypass mechanism. | |
| Src Kinase | Src inhibitors | - | Prostate Cancer | Clinical trial results have been mixed. | |
| Glucocorticoid Receptor (GR) | GR antagonists | - | CRPC | GR can bypass AR blockade by activating similar downstream genes. |
Androgen Receptor Antagonists with Immunomodulatory Agents
The interplay between the androgen receptor (AR) signaling pathway and the tumor immune microenvironment is increasingly recognized as a critical factor in prostate cancer progression and treatment resistance. Strategies that combine AR antagonists with immunomodulatory agents aim to overcome immune suppression mediated by AR signaling and enhance the body's own antitumor immune response.
Androgen deprivation therapy (ADT) and AR antagonists can have complex effects on the immune system. While they can increase the number of effector T cells, they may also lead to an increase in regulatory T cells (Tregs), which can suppress the immune response. Furthermore, AR signaling itself can modulate the expression of immune-related genes, including those involved in antigen presentation and immune checkpoints.
Combining AR antagonists with immune checkpoint inhibitors is another promising approach. Immune checkpoints, such as CTLA-4 and PD-1, are molecules that inhibit T-cell responses. By blocking these checkpoints, it is possible to unleash a more potent antitumor immune attack. Clinical trials are exploring the combination of AR antagonists with checkpoint inhibitors like ipilimumab (anti-CTLA-4) and pembrolizumab (B1139204) (anti-PD-1).
The rationale for this combination is twofold: AR antagonists can increase the immunogenicity of tumor cells, while checkpoint inhibitors can overcome the immunosuppressive tumor microenvironment. For instance, enzalutamide treatment can enhance the cell-surface expression of MHC Class I molecules on tumor cells, which is crucial for their recognition by cytotoxic T lymphocytes.
Furthermore, combining anti-androgen therapy with other forms of immunotherapy, such as chimeric antigen receptor (CAR) T-cell therapy, is also being investigated. Preclinical studies have shown that CAR-T cells targeting tumor-associated antigens can be combined with the anti-androgen flutamide (B1673489) to produce additive anti-tumor effects in vitro.
The table below highlights key research findings on the combination of androgen receptor antagonists with immunomodulatory agents.
| Immunomodulatory Agent | Androgen Receptor Antagonist | Cancer Model | Key Findings | Reference |
| Twist-targeting therapeutic vaccine | Enzalutamide | TRAMP mouse model of prostate cancer | Combination significantly increased overall survival compared to single-agent treatments. | |
| Immune Checkpoint Inhibitors (e.g., anti-CTLA-4, anti-PD-1) | Enzalutamide, Abiraterone | Preclinical and Clinical | Combination aims to disrupt immunosuppressive effects of AR signaling and enhance antitumor immunity. | |
| CAR-T cells targeting Muc1 | Flutamide | In vitro prostate cancer models | Combination produced additive anti-tumor effects. | |
| Sipuleucel-T (Provenge) | Androgen Deprivation Therapy (ADT) | Clinical | Combining ADT with Provenge is being investigated to potentially improve therapeutic outcomes. |
Biomarkers in Preclinical Androgen Receptor Antagonist Research
Identification of Predictive Biomarkers for Antagonist Response
Predictive biomarkers are critical for selecting patients who are most likely to benefit from a specific treatment. In the context of AR antagonists, preclinical models have been instrumental in identifying several key molecular alterations that predict resistance.
Androgen Receptor Splice Variant 7 (AR-V7) as a Preclinical Predictive Marker
Androgen receptor splice variant 7 (AR-V7) is a truncated form of the AR that lacks the C-terminal ligand-binding domain (LBD). This allows AR-V7 to be constitutively active, meaning it can drive the transcription of AR target genes even in the absence of androgens and in the presence of AR-LBD-targeting antagonists like enzalutamide (B1683756).
Preclinical studies have consistently demonstrated that the expression of AR-V7 is a significant predictor of resistance to AR-LBD targeted therapies. For instance, in preclinical xenograft models, the expression of AR-V7 has been shown to be induced by treatments such as abiraterone (B193195). In one study, abiraterone treatment led to a 3.1-fold increase in AR-V7 expression. Similarly, increased AR-V7 mRNA expression has been observed in mouse xenograft models of enzalutamide resistance. The presence of AR-V7 has been associated with resistance to both enzalutamide and abiraterone in various preclinical models.
The mechanism behind AR-V7-mediated resistance is linked to its ability to bypass the need for ligand binding for its activation. By lacking the LBD, AR-V7 is not susceptible to inhibition by antagonists that target this domain. Preclinical research has also suggested that the AKR1C3/AR-V7 axis may be a possible mechanism of cross-resistance between different AR-targeting therapies.
Androgen Receptor Gene Amplification Status
Amplification of the AR gene is another well-established mechanism of resistance to androgen deprivation therapy and AR antagonists in preclinical models. Increased AR gene copy number leads to overexpression of the AR protein, which can render cancer cells sensitive to even low levels of androgens, thereby promoting growth despite castrate levels of circulating androgens.
A large number of castration-resistant xenograft models exhibit AR overexpression, suggesting that this is a sufficient mechanism to confer castration resistance. Preclinical in vitro studies using enzalutamide-resistant LNCaP cells have shown higher levels of AR expression compared to their treatment-naïve counterparts. Furthermore, an in vivo study demonstrated a 3-fold increase in AR expression in CRPC xenografts treated with abiraterone. In preclinical models with VCaP cells, which have an AR amplification, the potent AR inhibitor darolutamide (B1677182) showed a lower IC50 for suppressing proliferation compared to enzalutamide, suggesting that potent AR inhibition might be necessary for tumors with this resistance mechanism.
Specific Androgen Receptor Mutations
Point mutations in the AR gene, particularly within the LBD, can alter the receptor's structure and function, leading to resistance to AR antagonists. These mutations can either convert antagonists into agonists or broaden the range of ligands that can activate the receptor.
Several specific AR mutations have been identified in preclinical models as mediators of resistance:
F877L (formerly F876L): This mutation has been shown in preclinical models to convert the potent antagonist enzalutamide into a partial agonist. It can arise spontaneously in enzalutamide-treated cells, highlighting its role as a secondary resistance mechanism.
L702H: This mutation can lead to glucocorticoid-mediated activation of the AR. Preclinical studies have associated the L702H mutation with primary resistance to abiraterone.
T878A (formerly T877A): This is a gain-of-function mutation that allows the AR to be activated by steroid hormones like progesterone (B1679170), as well as first-generation antiandrogens. This mutation is frequently observed after treatment with abiraterone due to increased intracellular progesterone levels.
H875Y: This mutation, along with T878A, can lead to promiscuous activation of the AR by estrogens and progesterone.
| Mutation | Effect on AR Antagonist Response (Preclinical Findings) | Associated Drug Resistance |
|---|---|---|
| F877L | Converts enzalutamide from an antagonist to a partial agonist. | Enzalutamide, Apalutamide (B1683753) |
| L702H | Allows for glucocorticoid-mediated activation of the AR. | Abiraterone (in the presence of glucocorticoids) |
| T878A | Broadens ligand specificity to include progesterone and first-generation antiandrogens. | Abiraterone |
| H875Y | Leads to promiscuous activation by estrogens and progesterone. | Abiraterone |
Prognostic Biomarkers in Experimental Models
Prognostic biomarkers provide information about the likely course of the disease, independent of the treatment received. In preclinical models of prostate cancer, several biomarkers have been identified that are associated with a more aggressive phenotype and poorer outcomes.
Expression of AR-V7 is not only a predictive marker but also a prognostic one. Preclinical studies have demonstrated that AR-V7 promotes the growth of castration-resistant prostate cancer cells both in vitro and in vivo. Its expression is associated with a more aggressive disease course in experimental models.
Other prognostic biomarkers identified through preclinical research include circulating levels of IL-6, which is a known regulator of prostate cancer progression. In LNCaP cells, overexpression of IL-6 and constitutive activation of its downstream mediator STAT3 can block the anti-proliferative effects of enzalutamide.
The development of various experimental models, including genetically engineered mouse models (GEMMs) and patient-derived xenografts (PDXs), has been crucial for studying disease progression and identifying prognostic markers. For instance, the TRAMP model has been used to study the heterogeneous expression of AR and p53 and the response to castration.
Methodologies for Biomarker Assessment in Preclinical Samples
A variety of methodologies are employed in preclinical research to assess the status of biomarkers like AR-V7, AR gene amplification, and specific mutations. The choice of method depends on the specific biomarker and the nature of the preclinical sample (e.g., cell lines, xenograft tissues, circulating tumor cells).
RNA Sequencing (RNA-seq): This is a powerful technique for comprehensively analyzing the transcriptome. In the context of AR-V7, RNA-seq can be used to quantify its expression levels by detecting reads that span the splice junction between exon 3 and the cryptic exon 3. It can also identify other AR splice variants and gene expression signatures associated with antagonist resistance.
Quantitative Polymerase Chain Reaction (qPCR): qPCR is a sensitive and cost-effective method for quantifying specific RNA transcripts. It is widely used to measure the mRNA levels of AR and AR-V7 in preclinical samples.
Immunoassays: These methods detect and quantify proteins.
Immunohistochemistry (IHC): IHC is used to visualize the expression and localization of proteins within tissue samples. Specific antibodies, such as the RM7 and EPR15656 antibodies for AR-V7, are used to detect the protein in xenograft tissues. The RM7 antibody has shown increased sensitivity and specificity for AR-V7 protein detection in castration-resistant prostate cancer cohorts.
Western Blotting: This technique is used to separate and identify proteins from cell lysates. It has been used to validate the specificity of AR-V7 antibodies in various prostate cancer cell lines.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay format designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Chromatin Immunoprecipitation (ChIP): ChIP combined with deep DNA sequencing (ChIP-seq) can be used to identify the genomic binding sites of transcription factors like AR-V7. This provides insights into the downstream genes regulated by AR-V7 and its role in driving resistance.
Fluorescence In Situ Hybridization (FISH): FISH is a technique used to detect and locate a specific DNA sequence on a chromosome. It can be employed to determine the amplification status of the AR gene in preclinical models.
| Methodology | Application in Preclinical Biomarker Assessment | Examples of Use |
|---|---|---|
| RNA-seq | Quantification of AR-V7 and other splice variants; Gene expression profiling. | Identifying AR-V7 splice junction reads in prostate cancer cell lines and PDX models. |
| qPCR | Measurement of AR and AR-V7 mRNA levels. | Validating changes in AR-V7 expression following antagonist treatment in vitro. |
| Immunohistochemistry (IHC) | Detection and localization of AR and AR-V7 proteins in tissues. | Assessing AR-V7 protein expression in CRPC xenograft tissues. |
| Western Blotting | Validation of antibody specificity and protein expression levels. | Confirming AR-V7 protein expression in resistant cell lines. |
| ChIP-seq | Identification of genomic binding sites for AR-V7. | Mapping the AR-V7 cistrome in CRPC cells. |
| FISH | Determination of AR gene amplification. | Assessing AR gene copy number in xenograft models. |
Future Research Directions and Translational Perspectives
Targeting Novel Androgen Receptor Interaction Partners
The transcriptional activity of the androgen receptor is not solely dependent on the receptor itself but is orchestrated through a complex interplay with a host of interaction partners, including coregulators and other transcription factors. Targeting these interactions represents a promising avenue for the development of novel therapeutics.
The AR interactome is vast, with approximately 200 proteins identified as collaborators in its transcriptional program. These coregulators can either enhance (coactivators) or repress (corepressors) AR activity. Key coactivators, such as the SRC family and p300, are often overexpressed in prostate cancer and are associated with a poor prognosis. Therefore, disrupting the interaction between AR and these critical partners is an attractive therapeutic strategy.
One approach involves the development of peptidomimetics that mimic the binding motifs of coregulators. For instance, small molecules designed to mimic the LXXLL motif found in many AR coregulators have been shown to disrupt AR-protein interactions and inhibit the growth of prostate cancer cells. Another innovative strategy targets the N-terminal domain (NTD) of the AR, which is crucial for its transcriptional activity and interacts with numerous coactivators. The intrinsically disordered nature of the NTD has historically made it a challenging drug target, but compounds like EPI-001 and its next-generation successor, EPI-7386, have demonstrated the feasibility of this approach by directly binding to the NTD and inhibiting AR-mediated transcription.
Furthermore, research is expanding to include pioneer factors, such as FOXA1 and GATA2, which are critical for opening chromatin and allowing AR to access its target genes. The glucocorticoid receptor (GR) has also emerged as a key player in resistance, as it can share response elements with the AR and drive a similar transcriptional program when AR is inhibited. This highlights the need to understand and potentially co-target these collaborating factors to achieve more durable therapeutic responses.
Development of Antagonists with Polypharmacological Profiles
The concept of "one target, one drug" is progressively being replaced by the development of agents with polypharmacological profiles, meaning they can modulate multiple targets simultaneously. This approach holds significant promise for overcoming the multifactorial nature of therapeutic resistance in diseases like prostate cancer.
A polypharmacological approach can offer several advantages, including enhanced efficacy through synergistic effects on different pathways and a reduced likelihood of resistance development. For androgen receptor antagonists, this could involve designing molecules that not only block the AR but also inhibit other key oncogenic drivers. For example, a compound that antagonizes the AR while also inhibiting the activity of certain kinases involved in cell growth or survival pathways could provide a more robust anti-tumor effect.
Multiplexed cell-based assay platforms, such as safetyProfiler, are becoming invaluable tools in this endeavor. These platforms allow for the simultaneous profiling of a compound's activity against a wide range of protein targets and cellular pathways. This enables researchers to identify both the intended therapeutic effects and any potential off-target activities that could lead to side effects or, conversely, be harnessed for therapeutic benefit. For instance, the analysis of the androgen receptor antagonist LY2452473 using such a platform provided precise potency data, which is crucial for its clinical development.
The development of dual-mechanism agents is another facet of this strategy. For example, CC2000199 is a ligand-directed degrader that not only acts as a direct AR antagonist but also induces the degradation of the AR protein via the E3 ligase system. This dual action of inhibition and degradation can lead to a more profound and sustained suppression of AR signaling. As our understanding of the complex signaling networks in cancer grows, the rational design of drugs with tailored polypharmacological profiles will become an increasingly important strategy in drug discovery.
Advanced Preclinical Models for Resistance Mechanism Discovery
The development of effective therapies for advanced, treatment-resistant cancers is critically dependent on the availability of preclinical models that accurately recapitulate the complexities of human disease. In the context of androgen receptor antagonists, there is a pressing need for sophisticated models to investigate the mechanisms of resistance.
Traditional preclinical research has relied heavily on established cancer cell lines grown in two-dimensional cultures. While these have been instrumental in initial discoveries, they often fail to capture the heterogeneity and microenvironment of tumors in patients. To address this, more advanced models are being developed and utilized.
Patient-Derived Xenografts (PDXs) are created by implanting tumor tissue from a patient directly into an immunocompromised mouse. These models are highly valued because they retain the histopathological and genetic characteristics of the original tumor. PDXs have been instrumental in studying resistance to AR-targeted therapies. For example, studies using PDXs have shown that while elevated expression of the full-length AR is sufficient for resistance to abiraterone (B193195), resistance to enzalutamide (B1683756) is more consistently correlated with the expression of AR splice variants like AR-V7.
Genetically Engineered Mouse Models (GEMMs) allow for the study of specific genetic alterations in an immunocompetent host, providing insights into the interplay between the tumor and the immune system.
Organoid and 3D Cell Cultures are another significant advancement. These models, grown from patient tumors or cell lines, self-organize into three-dimensional structures that better mimic the architecture and cell-cell interactions of the in vivo tumor. They provide a more physiologically relevant system for studying drug responses and resistance mechanisms compared to traditional 2D cultures.
Cell Line-Derived Xenografts (CDXs) continue to be valuable, especially when engineered to express specific mutations or resistance factors. For instance, LNCaP cells engineered to overexpress AR were crucial in identifying enzalutamide as a potent antagonist in the setting of AR overexpression. Furthermore, cell lines have been developed to model specific resistance mechanisms, such as the LNCaP-abl (androgen ablated) and C4-2b lines.
These advanced preclinical models are essential for identifying and validating new therapeutic targets, testing novel drug combinations, and understanding the molecular underpinnings of why tumors become resistant to AR antagonists.
Computational and Artificial Intelligence-Driven Drug Discovery for Androgen Receptor Antagonists
The integration of computational methods and artificial intelligence (AI) is revolutionizing the field of drug discovery, offering the potential to accelerate the identification and optimization of novel androgen receptor antagonists. These in silico approaches can significantly reduce the time and cost associated with traditional drug development pipelines.
Machine Learning (ML) and Deep Learning (DL) models are being trained on large datasets of chemical compounds to predict their activity as AR inhibitors. For example, the AndroPred model, a deep learning-based tool, achieved high accuracy in predicting AR inhibitors from a dataset of over 2,000 compounds. Such models can screen vast virtual libraries of molecules to identify promising candidates for further experimental validation. The CoMPARA (Collaborative Modeling Project of Androgen Receptor Activity) project is another example of a large-scale effort to develop predictive models for AR modulators.
Cheminformatics plays a crucial role in analyzing the chemical space of known AR antagonists, identifying common structural scaffolds, and understanding structure-activity relationships. This knowledge can guide the design of new molecules with improved potency and selectivity. By analyzing data from databases like ChEMBL, researchers can identify key structural features that are important for AR binding and antagonism.
Molecular Modeling techniques, such as molecular docking and molecular dynamics simulations, provide insights into how antagonists bind to the AR at an atomic level. This can help in understanding the mechanisms of action and resistance. For instance, computational analyses have been used to show how antagonists induce conformational changes in the AR's ligand-binding domain, which correlates with their inhibitory activity. These simulations can also help to explain how mutations in the AR can lead to antagonist resistance.
Q & A
Q. What experimental controls are critical when studying AR antagonists in the presence of endogenous androgens?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
